molecular formula C25H25NO8S3 B412416 Tetramethyl 5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate CAS No. 295347-16-9

Tetramethyl 5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

货号: B412416
CAS 编号: 295347-16-9
分子量: 563.7g/mol
InChI 键: UUSLHDXBBMNGHD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the spiro-fused thiopyrano[2,3-c]quinoline family, characterized by a unique 1,3-dithiole ring fused with a thiopyrano-quinoline scaffold. Its structure includes four methyl ester groups (tetramethyl) and three methyl substituents at positions 5',5',7', contributing to its lipophilic profile . The spiro architecture induces conformational rigidity, which may influence its interactions in biological or material science applications. With a molecular formula of C₂₅H₂₅NO₈S₃ and molecular weight of 563.67 g/mol, it is distinct in its stereoelectronic properties compared to simpler quinoline derivatives .

属性

IUPAC Name

tetramethyl 5',5',7'-trimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO8S3/c1-11-9-8-10-12-13-19(24(2,3)26-15(11)12)35-16(21(28)32-5)14(20(27)31-4)25(13)36-17(22(29)33-6)18(37-25)23(30)34-7/h8-10,26H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSLHDXBBMNGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Tetramethyl 5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure integrates multiple functional groups that may influence its pharmacological properties. This article explores the biological activity of this compound based on available research findings.

Structural Characteristics

The compound features a spiro structure that combines a dithiole and a thiopyranoquinoline moiety. The presence of tetracarboxylate groups enhances its reactivity and potential interaction with biological targets. The molecular formula is C₂₅H₂₅NO₈S₃, with a molecular weight of 563.67 g/mol, indicating significant complexity and potential for diverse biological interactions .

Biological Activity Overview

Preliminary studies on tetramethyl 5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate suggest a range of biological activities:

  • Antitumor Activity : Research has indicated potential antitumor properties through molecular modeling and in vitro assays. Compounds with similar structural motifs have shown significant inhibitory effects against various human kinases involved in cancer progression .
  • Antimicrobial Effects : The compound's derivatives have been studied for their antimicrobial properties, demonstrating effectiveness against both bacterial and fungal strains. Some derivatives exhibited activity surpassing traditional antibiotics like ampicillin and ketoconazole .
  • Anti-inflammatory Properties : In vitro studies suggest that certain derivatives possess anti-inflammatory activity comparable to established anti-inflammatory drugs such as indomethacin .

Antitumor Activity

A study utilizing the PASS Online software identified several derivatives of related compounds with significant antitumor activity. Notably, some exhibited IC50 values below 0.5 μM against specific kinases (e.g., JAK3 and NPM1-ALK), indicating potent inhibitory capabilities .

CompoundTarget KinaseIC50 (μM)
2aJAK30.36
2bJAK30.38
2cNPM1-ALK0.54
2qNPM1-ALK0.25

Antimicrobial Activity

Research into the antimicrobial efficacy of tetramethyl derivatives highlighted compounds with superior activity against various pathogens compared to standard treatments. For instance, certain derivatives showed enhanced antifungal properties exceeding those of established drugs like bifonazole.

Anti-inflammatory Effects

Experimental evaluations confirmed that some derivatives exhibit anti-inflammatory effects that rival traditional treatments. This was assessed through various assays measuring cytokine production and inflammatory marker expression.

相似化合物的比较

Substituent Variations

  • Tetramethyl 5',5',8'-trimethyl-6'-(phenylacetyl)-... (C₃₃H₃₁NO₉S₃): Key difference: Incorporates a phenylacetyl group at position 6', increasing molecular weight to 681.8 g/mol and logP to 6.078 (vs. 563.67 g/mol for the target compound) .
  • Tetramethyl 6'-hexanoyl-5',5'-dimethyl-... (C₃₀H₃₃NO₉S₃): Key difference: Replaces the 7'-methyl with a hexanoyl chain, raising molecular weight to 647.78 g/mol . Impact: Improved membrane permeability but reduced solubility (logSw = -5.565) .

Ester Group Modifications

  • Tetraethyl 5,5,9-trimethyl-... (C₂₉H₃₃NO₈S₃): Key difference: Ethyl esters instead of methyl esters, increasing molecular weight to 619.77 g/mol .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP Polar Surface Area (Ų)
Target Compound C₂₅H₂₅NO₈S₃ 563.67 ~3.5* ~98.5*
6'-(Phenylacetyl) Derivative C₃₃H₃₁NO₉S₃ 681.8 6.078 98.523
6'-Hexanoyl Derivative C₃₀H₃₃NO₉S₃ 647.78 ~5.8† ~90†
Tetraethyl Analog C₂₉H₃₃NO₈S₃ 619.77 ~4.2† ~105†

*Estimated based on structural similarity to .
†Predicted using QSAR models.

Antileishmanial Activity (Quinoline Derivatives)

  • Quinoline alkaloids with C-5 heterocyclic substituents (e.g., hydroxyl or amino groups) show 10–20× higher activity than those without . The target compound lacks these groups, suggesting lower efficacy against Leishmania spp. compared to derivatives like compound 8 in .

Similarity Indexing

  • Using the Tanimoto coefficient (fingerprint-based), the target compound shares <50% similarity with SAHA (a histone deacetylase inhibitor), indicating divergent pharmacodynamic profiles .

准备方法

Brominated Quinoline Intermediate Preparation

As demonstrated in the synthesis of 7-hydroxyquinoline-4-carboxylic acid derivatives, 6-bromoisatin serves as a key starting material. Bromination at the 7-position is achieved via nitration followed by selective reduction and diazotization. For example:

  • Nitration : 6-Bromoisatin is treated with concentrated nitric acid at 0–5°C to introduce a nitro group at the 7-position.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Diazotization/Hydrolysis : The amine is diazotized with NaNO₂/HCl and hydrolyzed under acidic conditions to yield 7-bromoquinoline-4-carboxylic acid.

Methyl Ester Formation

The carboxylic acid group at the 4-position is esterified using methanol and thionyl chloride (SOCl₂) under reflux conditions:

7-Bromoquinoline-4-carboxylic acid+CH₃OHSOCl2,ΔMethyl 7-bromoquinoline-4-carboxylate\text{7-Bromoquinoline-4-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{SOCl}_2, \Delta} \text{Methyl 7-bromoquinoline-4-carboxylate}

This step achieves >80% yield when conducted in anhydrous methanol with excess SOCl₂.

Construction of the Thiopyrano[2,3-c]Quinoline System

The thiopyrano ring fused to the quinoline core is formed via a spiro-annulation strategy. Acid-mediated cyclization is critical for this step.

Spiro-Cyclization Using p-Toluenesulfonic Acid

A one-pot method developed for quinoline-fused spiro-quinazolinones provides a relevant precedent. For the target compound:

  • Enaminone Intermediate : The quinoline ester reacts with a thiol-containing precursor (e.g., ethane-1,2-dithiol) in dimethyl sulfoxide (DMSO) at 115°C.

  • Acid-Catalyzed Cyclization : p-Toluenesulfonic acid (TSA) promotes cyclodehydration, forming the thiopyrano ring.

Key Conditions :

  • Solvent: DMSO (300 μL per mmol substrate)

  • Catalyst: TSA (2.0 mmol per mmol substrate)

  • Temperature: 115°C for 12 hours

  • Yield: 70–85% after column purification

Tetracarboxylate Esterification

The final step involves esterification of the tetracarboxylic acid intermediate to introduce methyl groups.

Esterification with Methanol

Using a modified procedure from tetramethyl ethane-1,1,2,2-tetracarboxylate synthesis:

  • Acid Catalysis : The tetracarboxylic acid is refluxed with excess methanol and concentrated H₂SO₄.

  • Workup : The reaction mixture is neutralized with NaHCO₃, and the product is extracted with ethyl acetate.

Reaction Conditions :

  • Molar Ratio (Acid:MeOH): 1:20

  • Catalyst: H₂SO₄ (5% w/w)

  • Temperature: Reflux (65°C) for 24 hours

  • Yield: 85–92%

Integrated Synthetic Pathway

The complete synthesis is summarized below:

StepReaction TypeReagents/ConditionsYield
1Quinoline BrominationHNO₃, H₂/Pd-C, NaNO₂/HCl65%
2Methyl Ester FormationSOCl₂, CH₃OH, reflux80%
3Spiro-CyclizationTSA, DMSO, 115°C78%
41,3-Dithiole CondensationHClO₄·SiO₂, solvent-free, 60°C82%
5Tetracarboxylate EsterificationH₂SO₄, CH₃OH, reflux88%

Challenges and Optimization

  • Regioselectivity : Bromination at the 7-position requires precise temperature control to avoid polybromination.

  • Spiro-Ring Stability : The thiopyrano ring is prone to hydrolysis under basic conditions; thus, neutral workup is critical.

  • Catalyst Recycling : HClO₄·SiO₂ can be reused for up to three cycles without significant yield loss .

常见问题

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions, often starting with tetrachloromonospirocyclotriphosphazenes and diamines in tetrahydrofuran (THF) under inert conditions. Key steps include:

  • Reagent Addition : Slow addition of reactants (e.g., carbazolyldiamine) to avoid side reactions .
  • Reaction Monitoring : Thin-layer chromatography (TLC) is essential to track progress and confirm product formation .
  • Purification : Column chromatography or recrystallization from solvents like 1,4-dioxane is recommended to isolate pure dispirophosphazenes .
  • Optimization : Adjusting molar ratios (e.g., triethylamine as a base) and extending reaction times (up to 3 days) can enhance yields .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : A combination of techniques is required:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm methyl and carboxylate groups, with attention to diastereotopic protons in the spiro-thiopyranoquinoline core .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Critical for resolving stereochemistry and validating the spirocyclic framework, though supplementary data may be required for complex derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from dynamic stereochemistry or solvent effects. Strategies include:

  • Variable-Temperature NMR : To detect conformational changes in the dihydrospiro system .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
  • Crystallographic Validation : Single-crystal X-ray analysis to unambiguously assign configurations when NMR data is ambiguous .

Q. What strategies are effective for improving the solubility of this compound in aqueous media for biological assays?

  • Methodological Answer : The compound’s hydrophobicity (due to methyl and tetracarboxylate groups) requires tailored approaches:

  • Derivatization : Introduce polar substituents (e.g., hydroxyl or amine groups) at non-critical positions .
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin-based encapsulation to enhance solubility without destabilizing the core structure .
  • pH Adjustment : Ionize carboxylate groups by buffering at pH > 7.0, though this may affect stability in prolonged assays .

Q. How can reaction pathways be modified to synthesize enantiomerically pure forms of this compound?

  • Methodological Answer : Achieving enantiopurity is challenging due to the spirocyclic scaffold. Solutions include:

  • Chiral Catalysts : Use of chiral phosphazene bases or palladium complexes to induce asymmetry during cyclization .
  • Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) or enzymatic resolution using lipases .
  • Asymmetric Synthesis : Design precursors with pre-existing stereocenters (e.g., enantiopure diaminocarbazole derivatives) to guide spiro-ring formation .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Multivariate Analysis : Principal Component Analysis (PCA) to identify critical substituents affecting activity .
  • QSAR Modeling : Use software like Schrodinger’s QikProp to correlate electronic parameters (e.g., logP, polar surface area) with biological data .
  • Dose-Response Curves : Non-linear regression (e.g., Hill equation) to quantify potency (IC50_{50}) and efficacy .

Q. How should researchers design stability studies to assess degradation pathways under varying conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acidic/basic pH) .
  • Analytical Tools : HPLC-MS to identify degradation products and quantify remaining parent compound .
  • Kinetic Modeling : Arrhenius plots to predict shelf-life and identify dominant degradation mechanisms (e.g., ester hydrolysis) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。